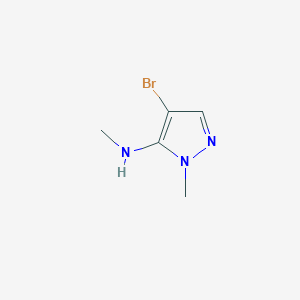

4-Bromo-N,1-dimethyl-1H-pyrazol-5-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H8BrN3 |

|---|---|

Molecular Weight |

190.04 g/mol |

IUPAC Name |

4-bromo-N,2-dimethylpyrazol-3-amine |

InChI |

InChI=1S/C5H8BrN3/c1-7-5-4(6)3-8-9(5)2/h3,7H,1-2H3 |

InChI Key |

PPJWMVLJXBNEJD-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=C(C=NN1C)Br |

Origin of Product |

United States |

Advanced Chemical Reactivity and Functionalization of 4 Bromo N,1 Dimethyl 1h Pyrazol 5 Amine

Transformations Involving the Bromine Substituent at Position 4

The bromine atom at position 4 of the pyrazole (B372694) core is amenable to several classes of chemical reactions, primarily involving organometallic intermediates or transition-metal-catalyzed processes. These transformations allow for the strategic formation of new carbon-carbon and carbon-heteroatom bonds.

Cross-Coupling Reactions for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds and are widely applied to functionalize heteroaromatic halides. For 4-Bromo-N,1-dimethyl-1H-pyrazol-5-amine, the electron-rich nature of the aminopyrazole ring influences the conditions required for efficient coupling.

The Suzuki-Miyaura reaction is a versatile method for forming C(sp²)–C(sp²) and C(sp²)–C(sp³) bonds by coupling an organohalide with an organoboron compound, such as a boronic acid or ester. libretexts.org This reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups. researchgate.net For substrates like this compound, which contain a free amino group, catalyst selection is crucial to avoid catalyst inhibition or deactivation through complexation with the nitrogen atom. nih.gov

Detailed research on related nitrogen-rich heterocycles has shown that palladium precatalysts bearing bulky, electron-rich phosphine (B1218219) ligands, such as XPhos, are particularly effective. nih.govrsc.org These catalysts facilitate the oxidative addition step and promote efficient coupling even with challenging substrates. The reaction typically requires a base, such as potassium phosphate (B84403) (K₃PO₄) or potassium carbonate (K₂CO₃), and is often performed in a mixture of an organic solvent like dioxane and water. nih.gov These conditions have proven successful for the arylation of various bromopyrazoles, affording good to excellent yields of the corresponding 4-arylpyrazoles. nih.govnih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound

| Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) |

| Phenylboronic acid | Pd₂(dba)₃ (2%) | XPhos (4%) | K₃PO₄ (2.0) | Dioxane/H₂O | 100 |

| 4-Methoxyphenylboronic acid | XPhos Pd G2 (3%) | - | K₃PO₄ (2.0) | Dioxane/H₂O | 100 |

| 3-Pyridylboronic acid | Pd(OAc)₂ (5%) | SPhos (10%) | K₂CO₃ (2.0) | Toluene/H₂O | 110 |

| Methylboronic acid | PdCl₂(dppf) (5%) | - | Cs₂CO₃ (3.0) | THF | 80 |

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is typically co-catalyzed by palladium and copper complexes and is conducted in the presence of an amine base, which also serves as the solvent in some cases. libretexts.org It is a highly reliable method for synthesizing arylalkynes and conjugated enynes under mild conditions. wikipedia.org

The reactivity of aryl bromides in Sonogashira couplings is generally lower than that of aryl iodides but sufficient for efficient transformation with appropriate catalyst systems. libretexts.org For this compound, a typical catalyst system would involve a palladium(0) source like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or a palladium(II) precatalyst like bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂], in combination with a copper(I) salt, such as copper(I) iodide (CuI). libretexts.org Recent advancements have also led to the development of copper-free Sonogashira protocols, which can be advantageous for substrates sensitive to copper. nih.gov The reaction scope is broad, tolerating various functional groups on both the alkyne and the heteroaryl halide. nih.govresearchgate.net

Table 2: Plausible Conditions for Sonogashira Coupling with Terminal Alkynes

| Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp. (°C) |

| Phenylacetylene | Pd(PPh₃)₄ (2%) | CuI (4%) | Triethylamine (B128534) | THF | 60 |

| Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (3%) | CuI (5%) | Diisopropylamine | DMF | 80 |

| 1-Heptyne | [DTBNpP]Pd(crotyl)Cl (2.5%) | None | TMP | DMSO | Room Temp. |

| Propargyl alcohol | Pd(OAc)₂ (2%) | CuI (4%) | Piperidine | Acetonitrile (B52724) | 50 |

The Mizoroki-Heck reaction provides a method for the arylation or vinylation of an alkene by coupling it with an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org The reaction is catalyzed by a palladium complex and requires a base to regenerate the active catalyst. wikipedia.org It typically results in the formation of a substituted alkene with high stereoselectivity for the trans isomer. organic-chemistry.org

For the olefination of this compound, a palladium(II) acetate (B1210297) [Pd(OAc)₂] catalyst is commonly employed, often in conjunction with a phosphine ligand such as triphenylphosphine (B44618) (PPh₃). wikipedia.orglibretexts.org The choice of base is critical, with hindered amines like triethylamine or inorganic bases such as potassium carbonate being frequently used. wikipedia.orgnih.gov The reaction is often carried out in polar aprotic solvents like DMF or acetonitrile at elevated temperatures. nih.gov Recent developments have focused on milder reaction conditions and the use of more active catalyst systems, including those based on N-heterocyclic carbene (NHC) ligands, which exhibit high thermal stability. nih.gov

Table 3: Potential Conditions for Heck Reaction with Alkenes

| Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) |

| Styrene | Pd(OAc)₂ (2%) | PPh₃ (4%) | Triethylamine (1.5) | DMF | 120 |

| Methyl acrylate | PdCl₂ (3%) | P(o-tolyl)₃ (6%) | NaOAc (2.0) | Acetonitrile | 100 |

| 1-Octene | Pd(OAc)₂ (1%) | NHC salt (2%) | K₂CO₃ (2.0) | DMF/H₂O | 80 |

| Cyclohexene | Pd(OAc)₂ (5%) | None | K₂CO₃ (2.0) | NMP | 140 |

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SₙAr) involves the displacement of a leaving group, such as a halide, from an aromatic ring by a nucleophile. This reaction is typically facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the intermediate Meisenheimer complex.

The pyrazole ring in this compound is inherently electron-rich due to the presence of two nitrogen atoms and the powerful electron-donating amino group at the 5-position. Consequently, the bromine atom at the 4-position is not activated towards traditional SₙAr reactions. Direct displacement of the bromide by common nucleophiles (e.g., alkoxides, amines) would require extremely harsh conditions and is generally not a synthetically viable pathway for this class of compounds. Alternative mechanisms, such as those involving transition metal catalysis (e.g., Buchwald-Hartwig amination), are required to achieve such transformations. While SₙAr reactions on azoles are known, they typically occur on electron-deficient systems or proceed through concerted or borderline mechanisms rather than a stepwise pathway. rsc.org

Magnesium and Lithium Halogen Exchange Reactions

Halogen-metal exchange is a powerful technique for converting aryl halides into highly reactive organometallic reagents. harvard.edu These intermediates can then be trapped with a wide variety of electrophiles to introduce new functional groups.

Magnesium-Halogen Exchange: The bromine atom of this compound can undergo exchange with an organomagnesium reagent to form a pyrazolyl Grignard reagent. Isopropylmagnesium chloride (i-PrMgCl) is a common reagent for this purpose. harvard.edu The reaction is often accelerated by the addition of lithium chloride (LiCl), forming a highly active "turbo-Grignard" reagent (i-PrMgCl·LiCl). clockss.orgresearchgate.net This exchange typically proceeds under mild, non-cryogenic conditions and tolerates a wide range of functional groups that would be incompatible with organolithium reagents. clockss.orgnih.gov The resulting Grignard reagent can react with electrophiles like aldehydes, ketones, or CO₂.

Lithium-Halogen Exchange: Alternatively, bromine-lithium exchange can be achieved using alkyllithium reagents, most commonly n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi). researchgate.net This exchange is extremely rapid, even at very low temperatures (e.g., -78 °C), which is necessary to prevent side reactions, such as attack on other functional groups or the heterocyclic ring itself. nih.govharvard.edu The resulting organolithium species is a potent nucleophile and base. The presence of the N,1-dimethyl and 5-amino groups may direct the lithiation via a coordination effect, enhancing the rate and selectivity of the exchange. researchgate.net The choice between magnesium and lithium exchange often depends on the desired subsequent reaction and the functional group tolerance required. researchgate.net

Table 4: Conditions for Halogen-Metal Exchange and Subsequent Electrophilic Quench

| Exchange Reagent (equiv.) | Solvent | Temp. (°C) | Electrophile | Product Type |

| i-PrMgCl·LiCl (1.1) | THF | -10 to 25 | Benzaldehyde | Secondary alcohol |

| i-PrMgCl (1.2) | THF | -20 | Dry Ice (CO₂) | Carboxylic acid |

| n-BuLi (1.1) | THF | -78 | DMF | Aldehyde |

| t-BuLi (1.1) | Diethyl ether | -78 | Trimethylsilyl chloride | Silylated pyrazole |

Chemical Modifications of the N,1-Dimethylaminopyrazole System

The chemical landscape of this compound is rich and varied, offering multiple avenues for structural modification. The reactivity can be broadly categorized by the two key functional domains of the molecule: the exocyclic N-methyl amine group and the substituted pyrazole ring itself. Strategic manipulation of these sites allows for the synthesis of a diverse array of derivatives and complex molecular architectures.

Reactivity of the Exocyclic N-Methyl Amine Group

The exocyclic amine at the C-5 position is a versatile functional handle, participating in a range of reactions including oxidation, acylation, sulfonylation, and the formation of imine intermediates, which are pivotal for further synthetic transformations.

The amine functionality of pyrazol-5-amines is susceptible to oxidation, leading to novel dimeric structures through N-N bond formation. A notable transformation is the oxidative dehydrogenative coupling, which can be controlled to produce highly functionalized heteroaromatic azo compounds. For instance, the oxidation of various N-substituted pyrazol-5-amines can simultaneously install a C-I bond at the 4-position and an N=N bond, yielding iodo-substituted azopyrroles. nih.gov

Research has demonstrated that this transformation can be achieved using reagents like iodine (I₂) in the presence of an oxidant such as tert-butyl hydroperoxide (TBHP). nih.gov Alternatively, copper-catalyzed oxidative coupling provides a direct route to azopyrroles. nih.gov The mechanism for the former reaction is proposed to proceed through a single-electron oxidation of the pyrazol-5-amine to form a radical cation, which facilitates both iodination and subsequent N-N coupling. nih.gov While direct oxidation of this compound is not explicitly detailed, the reactivity of analogous N-methyl pyrazolamines provides a strong precedent for its potential to form corresponding azo derivatives. nih.gov Another oxidative pathway involves the dimerization of 5-aminopyrazoles, promoted by copper catalysts, to yield pyrazole-fused pyridazines and pyrazines through the coupling of C-H/N-H, C-H/C-H, and N-H/N-H bonds. mdpi.com In some cases, oxidation can even lead to the cleavage of the pyrazole ring to form 3-diazenylacrylonitrile derivatives under mild, transition-metal-free conditions. researchgate.net

Table 1: Oxidative Dehydrogenative Coupling and Iodination of N-Substituted Pyrazol-5-amines nih.gov

| Starting Material | Conditions | Product | Yield |

|---|---|---|---|

| 3-Methyl-1-phenyl-1H-pyrazol-5-amine | I₂, K₂CO₃, TBHP, EtOH, 50 °C | (E)-1,2-Bis(4-iodo-3-methyl-1-phenyl-1H-pyrazol-5-yl)diazene | 86% |

| 1,3-Dimethyl-1H-pyrazol-5-amine | I₂, K₂CO₃, TBHP, EtOH, 50 °C | (E)-1,2-Bis(4-iodo-1,3-dimethyl-1H-pyrazol-5-yl)diazene | 66% |

| 1-Ethyl-1H-pyrazol-5-amine | I₂, K₂CO₃, TBHP, EtOH, 50 °C | (E)-1,2-Bis(1-ethyl-4-iodo-1H-pyrazol-5-yl)diazene | 61% |

The nucleophilic character of the exocyclic amine nitrogen readily allows for acylation and sulfonylation reactions, providing access to a wide range of amide and sulfonamide derivatives. These reactions are fundamental in medicinal chemistry for modifying the physicochemical properties of a lead compound.

Acylation: The reaction of the amine with acylating agents such as acyl chlorides or carboxylic acids (in the presence of coupling agents) yields the corresponding N-acyl derivatives. This reaction is a standard procedure for installing various functional groups and building more complex molecules.

Sulfonylation: The amine nitrogen can be readily sulfonated using sulfonyl chlorides, typically in the presence of a base like triethylamine. A study on the reaction of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine with 4-methylbenzenesulfonyl chloride demonstrated that the reaction proceeds efficiently to afford the di-sulfonated product, N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide, in high yield. mdpi.com This indicates that both the exocyclic amine and the pyrazole N-H (if present) can be sulfonated, though in the case of the N,1-dimethylated target compound, only the exocyclic nitrogen is available for this reaction.

Table 2: Representative N-Sulfonylation of a Pyrazol-5-amine Derivative mdpi.com

| Amine Substrate | Sulfonylating Agent | Conditions | Product | Yield |

|---|

The exocyclic amine of 5-aminopyrazoles serves as a key nucleophile in condensation reactions that proceed via imine or imine-like intermediates. A prominent example is the reaction with Vilsmeier-type reagents, which generates N-(5-pyrazolyl)formamidine intermediates. These intermediates are not typically isolated but are crucial for the subsequent construction of fused heterocyclic systems. nih.govsemanticscholar.orgnih.gov

In a one-flask synthesis of pyrazolo[3,4-d]pyrimidines, a 5-aminopyrazole is first treated with a Vilsmeier reagent, formed in situ from an N,N-disubstituted amide (like DMF) and a coupling agent (like PBr₃). This step forms a formamidine (B1211174) intermediate. The subsequent addition of an ammonia (B1221849) source, such as hexamethyldisilazane, triggers an intermolecular heterocyclization to furnish the final pyrazolo[3,4-d]pyrimidine scaffold. nih.govsemanticscholar.orgnih.gov This synthetic strategy underscores the importance of the transient imine intermediate in facilitating complex ring-forming cascades.

Electrophilic and Nucleophilic Substitution on the Pyrazole Ring

The pyrazole ring itself is an aromatic heterocycle with distinct sites for electrophilic and nucleophilic attack. The substitution pattern of this compound, featuring a halogen at C-4 and strong electron-donating groups (NMe and NMe₂) at C-5 and N-1, dictates its reactivity profile.

Electrophilic Substitution: In general, electrophilic substitution on the pyrazole ring occurs preferentially at the C-4 position, which is the most electron-rich carbon. scribd.comrrbdavc.org This is demonstrated by standard halogenation reactions, where reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) readily install a halogen at C-4 on various 3-aryl-1H-pyrazol-5-amines. beilstein-archives.org However, in this compound, this position is already occupied by a bromine atom. Further electrophilic attack would be directed by the powerful activating effects of the amino and N-methyl groups, but would likely require harsh conditions and may lead to a mixture of products or decomposition.

Nucleophilic and Cross-Coupling Substitution: The bromine atom at the C-4 position renders this site susceptible to nucleophilic substitution or, more commonly, transition-metal-catalyzed cross-coupling reactions. The C-Br bond can be functionalized to form new C-C, C-N, or C-O bonds, significantly expanding the synthetic utility of the scaffold. For example, 4-bromo-1H-1-tritylpyrazole has been shown to undergo palladium-catalyzed Buchwald-Hartwig amination with aromatic or bulky amines. researchgate.net Similarly, copper-catalyzed reactions are effective for coupling with alkylamines. researchgate.net These precedents suggest that the bromine atom of this compound is a key handle for introducing diverse substituents via modern cross-coupling methodologies. In some activated systems, such as 4-bromo-nitropyrazolecarboxylic acids, direct nucleophilic substitution of the bromide by arylamines has been observed in the presence of copper salts. osti.gov

Construction of Fused Heterocyclic Systems and Complex Architectures

5-Aminopyrazoles, including derivatives like this compound, are exceptionally valuable building blocks for the synthesis of fused heterocyclic systems. The presence of an endocyclic nitrogen and an exocyclic amine group in a 1,2-relationship allows them to act as versatile synthons in annulation reactions to form five- and six-membered rings.

Pyrazolo[3,4-d]pyrimidines: This scaffold, a well-known bioisostere of the natural purine (B94841) ring system, is readily accessible from 5-aminopyrazoles. rsc.org As previously discussed, a one-flask method involving the formation of an N-(5-pyrazolyl)formamidine intermediate followed by cyclization provides an efficient route to a wide variety of substituted pyrazolo[3,4-d]pyrimidines. nih.govsemanticscholar.orgnih.gov This transformation highlights the utility of the aminopyrazole core in constructing medicinally relevant fused heterocycles.

Table 3: One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from Various 5-Aminopyrazoles semanticscholar.org

| 5-Aminopyrazole Substrate (N-1 Substituent) | Conditions | Yield |

|---|---|---|

| 1-Phenyl | DMF, PBr₃, 60 °C; then NH(SiMe₃)₂ | 91% |

| 1-(o-Tolyl) | DMF, PBr₃, 60 °C; then NH(SiMe₃)₂ | 85% |

| 1-(p-Chlorophenyl) | DMF, PBr₃, 60 °C; then NH(SiMe₃)₂ | 88% |

Pyrazolo[1,5-a]quinazolines and Pyrazolo[1,5-a] nih.govnih.govcu.edu.egtriazines: The reactivity of 5-aminopyrazoles extends to the synthesis of other important fused systems. Cyclocondensation of 5-aminopyrazoles with enaminones derived from 1,3-cyclohexanediones in acetic acid yields pyrazolo[1,5-a]quinazoline derivatives. cu.edu.eg Furthermore, a multi-step synthesis starting from 5-aminopyrazoles can lead to the formation of pyrazolo[1,5-a] nih.govnih.govcu.edu.egtriazines, another class of purine isosteres. This sequence typically involves reaction with an isothiocyanate, followed by base-mediated cyclization. researchgate.net

Advanced Annulation Strategies: Modern catalytic methods have further expanded the scope of aminopyrazoles in constructing complex architectures. Rhodium-catalyzed C-H activation and annulation reactions of pyrazoles with alkynes provide rapid access to highly functionalized and enantioenriched spiro- and fused-ring systems, demonstrating the power of these advanced synthetic tools. nih.gov

Cyclocondensation Reactions with Bis-Electrophiles for Annulation

The structure of this compound, featuring a nucleophilic amino group adjacent to a potentially reactive carbon atom within the pyrazole ring, makes it a valuable precursor for annulation reactions. Annulation, the formation of a new ring fused to an existing one, can be effectively achieved through cyclocondensation with bis-electrophiles. These reactions lead to the synthesis of fused heterocyclic systems, most notably pyrazolo[3,4-b]pyridines, which are significant scaffolds in medicinal chemistry. nih.gov

The reaction mechanism typically involves a cascade of nucleophilic attacks. The exocyclic amino group and the nucleophilic C4 carbon of the pyrazole ring react with the two electrophilic centers of the bis-electrophile. For instance, in reactions with 1,3-dicarbonyl compounds, the more nucleophilic center of the pyrazole (often the amino group) initiates an attack on one of the carbonyl carbons. This is followed by an intramolecular cyclization where the other nucleophilic center of the pyrazole attacks the second carbonyl group, and subsequent dehydration leads to the formation of the fused pyridine (B92270) ring. nih.gov If the 1,3-dicarbonyl compound is not symmetrical, a mixture of two regioisomers can be formed. nih.gov

A variety of bis-electrophiles can be employed for this purpose. The Gould-Jacobs reaction, for example, utilizes derivatives of acrylic acid, such as diethyl 2-(ethoxymethylene)malonate, to construct the pyridine ring. nih.gov More contemporary methods have developed cascade 6-endo-dig cyclization reactions using alkynyl aldehydes as the bis-electrophilic partner. nih.gov In this process, the aminopyrazole first condenses with the aldehyde to form an intermediate, which then undergoes a metal-catalyzed or halogen-mediated cyclization via the alkyne moiety to yield the pyrazolo[3,4-b]pyridine core. nih.gov This modern approach offers excellent regioselectivity and tolerance for a wide range of functional groups. nih.gov

| Bis-Electrophile Type | Reaction Name/Type | Resulting Fused System | Key Features |

|---|---|---|---|

| 1,3-Dicarbonyl Compounds | Condensation | Pyrazolo[3,4-b]pyridine | Forms pyridine ring; potential for regioisomers with unsymmetrical dicarbonyls. nih.gov |

| Alkynyl Aldehydes | Cascade 6-endo-dig Cyclization | Pyrazolo[3,4-b]pyridine | High regioselectivity; proceeds via C≡C bond activation. nih.gov |

| Diethyl 2-(ethoxymethylene)malonate | Gould-Jacobs Reaction | 4-Hydroxypyrazolo[3,4-b]pyridine derivatives | A classic method for constructing the fused pyridine ring. nih.gov |

Oxidative Dehydrogenative Couplings to Azopyrroles

The amino group of this compound enables its participation in oxidative dehydrogenative coupling reactions to form symmetrical azo compounds, specifically azopyrroles. This transformation involves the formation of a nitrogen-nitrogen double bond (N=N) between two molecules of the parent aminopyrazole, yielding a dimeric structure. Research has established novel strategies for the selective synthesis of these highly functionalized heteroaromatic azo compounds. nih.govacs.org

Two primary catalytic systems have been developed to achieve this coupling. The first method facilitates a reaction that concurrently installs a carbon-iodine bond at the 4-position of the pyrazole ring and the intermolecular N-N double bond. nih.gov This process typically uses molecular iodine (I₂) and an oxidant like tert-butyl hydroperoxide (TBHP) in the presence of a base such as potassium carbonate (K₂CO₃). nih.gov The proposed mechanism involves a single-electron oxidation of the aminopyrazole to form a radical cation, which then reacts with molecular iodine. nih.gov This pathway provides a direct route to iodo-substituted azopyrroles, which are valuable building blocks for further functionalization via cross-coupling reactions. nih.govacs.org

A second, alternative strategy involves a copper-catalyzed oxidative coupling process. nih.govacs.org This method directly converts the pyrazol-5-amines into azopyrroles without the concurrent halogenation of the ring. While various copper(I) catalysts can be explored, the reaction conditions are controlled to selectively promote the N-N bond formation. nih.govacs.org These oxidative coupling strategies are noted for their mild reaction conditions and high bond-forming efficiency, representing a step-economical route to complex azo derivatives by minimizing waste and byproducts. nih.gov The choice of catalytic system—iodine-mediated versus copper-catalyzed—allows for controlled synthesis of either halogenated or non-halogenated azopyrroles, respectively. nih.govacs.org

| Reaction Type | Catalyst/Reagents | Product Type | Key Characteristics |

|---|---|---|---|

| Oxidative Iodination and Coupling | I₂, TBHP, K₂CO₃ | Iodo-substituted Azopyrrole | Simultaneously installs C-I and N=N bonds. nih.gov |

| Copper-Catalyzed Oxidative Coupling | Cu(I) salt, Oxidant | Azopyrrole | Directly forms the N=N bond without ring halogenation. nih.govacs.org |

Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

NMR spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and hybridization of atoms within a molecule.

One-dimensional NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for identifying the different types of protons and carbons in a molecule. The chemical shift (δ), measured in parts per million (ppm), indicates the electronic environment of a nucleus.

The ¹³C-NMR spectrum provides information on the carbon framework. Signals are expected for the five carbon atoms of the pyrazole (B372694) ring and the two methyl carbons. The carbon attached to the bromine atom (C4) would be significantly influenced by the halogen's electron-withdrawing nature. Similarly, the carbons attached to nitrogen atoms (C3, C5, and the methyl carbons) will have characteristic chemical shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-Bromo-N,1-dimethyl-1H-pyrazol-5-amine

| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| C3-H | 7.0 - 7.5 | 135 - 145 |

| C4-Br | - | 90 - 100 |

| C5-N | - | 145 - 155 |

| N1-CH₃ | 3.5 - 4.0 | 35 - 40 |

| N-CH₃ | 2.8 - 3.3 | 30 - 35 |

Note: These are estimated values based on typical chemical shifts for similar pyrazole derivatives. Actual experimental values may vary depending on the solvent and other conditions.

Two-dimensional (2D) NMR techniques are employed to establish correlations between different nuclei, providing a detailed map of the molecule's connectivity.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. For this molecule, it would primarily be used to confirm the absence of coupling for the isolated C3-H proton.

HSQC (Heteronuclear Single Quantum Coherence) and HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate proton signals with the carbon signals of the atoms they are directly attached to. sc.edu HSQC is often preferred for its higher resolution. sc.edu This would definitively link the proton signals for C3-H, N1-CH₃, and N-CH₃ to their corresponding carbon atoms in the ¹³C spectrum.

DEPT-135 (Distortionless Enhancement by Polarization Transfer): This is a spectral editing technique that provides information about the number of protons attached to each carbon atom. uvic.ca In a DEPT-135 spectrum, CH and CH₃ groups appear as positive signals, while CH₂ groups appear as negative signals. uvic.cablogspot.com Quaternary carbons (like C4 and C5) are not observed. uvic.ca This would show two positive signals for the methyl (CH₃) groups and one positive signal for the methine (CH) group at C3, confirming their nature.

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of the types of bonds and functional groups present.

The FTIR spectrum of this compound would display characteristic absorption bands for the N-H bond of the amine, C-H bonds of the methyl groups and the pyrazole ring, C=N and C=C bonds within the aromatic ring, and the C-Br bond.

Table 2: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| N-H (Amine) | Stretching | 3300 - 3500 |

| C-H (Aromatic/Methyl) | Stretching | 2850 - 3100 |

| C=N / C=C (Pyrazole Ring) | Stretching | 1450 - 1600 |

| N-H (Amine) | Bending | 1550 - 1650 |

| C-N | Stretching | 1250 - 1350 |

These vibrational frequencies provide a molecular fingerprint, confirming the presence of the key functional groups within the compound's structure. nih.gov

X-ray Crystallography for Definitive Solid-State Structure Analysis

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting X-rays off a single crystal, a detailed electron density map can be generated, revealing atomic positions with high precision.

A crystallographic study of this compound would provide exact bond lengths, bond angles, and torsion angles. This data confirms the planarity of the pyrazole ring and reveals the specific conformation of the N-methylamine substituent relative to the ring. The analysis would precisely define the geometry around the nitrogen atoms and the orientation of the methyl groups.

In the solid state, molecules of this compound are held together by a network of intermolecular forces. X-ray crystallography is essential for characterizing these interactions.

N-H...N Hydrogen Bonding: The amine group (N-H) is a hydrogen bond donor, while the pyrazole ring's nitrogen atom (N2) can act as a hydrogen bond acceptor. This can lead to the formation of chains or dimeric structures in the crystal lattice, which is a common motif in pyrazole chemistry. mdpi.com

Halogen Bonding (Br...H/N): The bromine atom can participate in halogen bonding, a non-covalent interaction where the electropositive region on the bromine atom interacts with a nucleophile, such as a nitrogen atom or an amine hydrogen from a neighboring molecule.

C-H...π Interactions: The hydrogen atoms of the methyl groups can interact with the electron-rich π-system of the pyrazole ring of an adjacent molecule. nih.gov

π-π Stacking: The planar pyrazole rings of adjacent molecules may stack on top of each other, contributing to the stability of the crystal lattice through π-π interactions.

Supramolecular Assembly and Crystal Packing Arrangements

Key interactions that are anticipated to play a role in the crystal lattice of this compound include hydrogen bonds, halogen bonds, and π-π stacking interactions. In many pyrazole-containing crystal structures, hydrogen bonding is a predominant feature, often leading to the formation of well-defined supramolecular motifs such as dimers, chains, or more complex networks. mdpi.com For instance, in related pyrazole derivatives, intermolecular N—H···S hydrogen bonds have been observed to link molecules into chains. nih.gov Although the N-methylation in the target compound precludes N-H donation, the pyrazole nitrogen atoms can still act as hydrogen bond acceptors.

Furthermore, the presence of a bromine atom introduces the possibility of halogen bonding, where the bromine atom acts as an electrophilic region (σ-hole) and interacts with nucleophilic sites on adjacent molecules, such as the nitrogen atoms of the pyrazole ring or the amino group. These interactions, along with C—H···π interactions, contribute to the stabilization of the crystal packing. nih.govresearchgate.net

A summary of potential intermolecular interactions and their characteristics based on related structures is presented in the table below.

| Interaction Type | Donor/Acceptor Atoms/Groups | Typical Distance/Geometry | Resulting Supramolecular Motif |

| Hydrogen Bonding | C-H···N, C-H···Br | Distances and angles consistent with weak hydrogen bonds. | Chains, Layers |

| Halogen Bonding | C-Br···N, C-Br···π | Directional interaction involving the electrophilic tip of the Br atom. | Chains, 3D Networks |

| π-π Stacking | Pyrazole ring centroids | Inter-planar distance of ~3.5 - 3.9 Å. bg.ac.rs | Columns, Herringbone patterns |

| van der Waals Forces | All atoms | Non-directional, distance-dependent. | Overall crystal cohesion |

Energy Framework Analysis of Crystal Lattices

Energy framework analysis is a computational tool used to visualize and quantify the intermolecular interaction energies within a crystal lattice, providing a deeper understanding of the crystal's stability and mechanical properties. This analysis involves calculating the interaction energies between a central molecule and its surrounding neighbors and representing these energies as cylinders connecting the molecular centroids. The thickness of the cylinders is proportional to the strength of the interaction.

In related pyrazole systems, Hirshfeld surface analysis and energy framework calculations have been employed to analyze different packing modes based on intermolecular interactions. nih.gov These studies help in understanding the structural preferences and stability of the crystalline forms. The analysis provides a visual representation of the topology of the crystal packing, often highlighting the "scaffolding" of the strongest interactions. For instance, a herringbone pattern might indicate dominant π-π stacking, while a layered or chained topology would point to strong directional interactions like hydrogen or halogen bonds.

The calculated interaction energies for a hypothetical crystal lattice of this compound, based on analogies with similar compounds, can be summarized as follows:

| Interaction Energy Component | Description | Estimated Contribution |

| Electrostatic | Arises from the interaction of permanent multipoles. | Moderate |

| Polarization | Arises from the induction of dipoles. | Minor |

| Dispersion | Arises from instantaneous fluctuations in electron density. | Major |

| Exchange-Repulsion | Arises from the Pauli exclusion principle. | Repulsive |

These calculations provide a quantitative basis for understanding the supramolecular assembly observed in the crystal structure, complementing the qualitative descriptions of intermolecular interactions.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a crucial analytical technique for the confirmation of the molecular weight and the elucidation of the structure of this compound. The nominal molecular weight of this compound is 190.04 g/mol . cymitquimica.com High-resolution mass spectrometry would provide a more precise mass, confirming the elemental composition.

The fragmentation pattern observed in the mass spectrum provides valuable information about the compound's structure. Based on general fragmentation trends for pyrazole derivatives, several key fragmentation pathways can be anticipated for this compound. researchgate.net The molecular ion peak ([M]⁺) would be expected at an m/z corresponding to the molecular weight. Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity ([M]⁺ and [M+2]⁺) would be observed, separated by two mass units.

Predicted m/z values for various adducts of a closely related isomer, 4-bromo-1-methyl-1H-pyrazol-5-amine, are available and provide insight into the expected values for the target compound. uni.lu

| Adduct | Predicted m/z |

| [M+H]⁺ | 175.98178 |

| [M+Na]⁺ | 197.96372 |

| [M+K]⁺ | 213.93766 |

| [M+NH₄]⁺ | 193.00832 |

The fragmentation of the pyrazole ring itself often involves the loss of small, stable molecules. Common fragmentation pathways for pyrazoles include the cleavage of the N-N bond and the loss of HCN or its derivatives. researchgate.net For this compound, likely fragmentation steps would include:

Loss of a methyl group: leading to a fragment ion at [M-15]⁺.

Loss of the amino group: resulting in a fragment at [M-16]⁺.

Loss of HBr: which could lead to a significant peak at [M-80/82]⁺.

Cleavage of the pyrazole ring: This can lead to a variety of smaller fragments, and the specific pattern would be diagnostic of the substitution pattern on the ring.

A detailed analysis of the fragmentation pattern, including the relative abundances of the fragment ions, would allow for the unambiguous identification of this compound and its differentiation from isomeric compounds.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. DFT methods calculate the total energy of a system based on its electron density, providing profound insights into molecular structure and reactivity. For substituted pyrazoles, DFT has been successfully used to analyze conformational properties, charge distributions, and spectroscopic data, often showing excellent agreement with experimental results.

Geometry Optimization and Energetic Profiles

Geometry optimization is a fundamental computational step used to determine the most stable three-dimensional arrangement of atoms in a molecule—its equilibrium structure. This process computationally finds the coordinates on the potential energy surface where the forces on each atom are minimized. For pyrazole (B372694) derivatives, DFT methods like B3LYP with basis sets such as 6-31G(d,p) are commonly employed to predict geometric parameters, including bond lengths and angles. The resulting energetic profile provides the molecule's total energy, stability, and thermodynamic properties. These optimized structures are the foundation for all subsequent computational analyses.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies) and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key framework for predicting chemical reactivity. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy indicates a greater tendency to donate electrons to an electrophile.

LUMO: Represents the innermost orbital without electrons and acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons from a nucleophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical indicator of molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more polarizable and reactive. For pyrazole systems, the distribution of the HOMO and LUMO across the molecule helps identify the regions most susceptible to electrophilic and nucleophilic attack.

Interactive Data Table: Conceptual FMO Properties (Note: The following table is illustrative, as specific values for 4-Bromo-N,1-dimethyl-1H-pyrazol-5-amine are not available.)

| Parameter | Symbol | Significance | Predicted Trend for Pyrazoles |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | Electron-donating ability | Influenced by amine and methyl groups |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Electron-accepting ability | Influenced by bromine and pyrazole ring |

Molecular Electrostatic Potential (MESP) Surface Analysis

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. It maps the electrostatic potential onto the electron density surface, revealing regions of positive, negative, and neutral potential.

Red Regions: Indicate negative electrostatic potential, rich in electrons. These areas, typically around electronegative atoms like nitrogen or oxygen, are susceptible to electrophilic attack.

Blue Regions: Indicate positive electrostatic potential, which is electron-poor. These sites, usually around hydrogen atoms, are prone to nucleophilic attack.

Green Regions: Represent neutral or near-zero potential.

MESP analysis is instrumental in understanding non-covalent interactions and predicting how a molecule will interact with other chemical species.

Natural Bonding Orbital (NBO) Analysis for Delocalization and Hybridization

Natural Bonding Orbital (NBO) analysis provides a detailed chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and intermolecular interactions. It examines the delocalization of electron density between filled (donor) and unfilled (acceptor) orbitals. The stabilization energy (E(2)) associated with these donor-acceptor interactions quantifies the strength of electron delocalization, such as hyperconjugation and resonance. NBO analysis also describes the hybridization of atomic orbitals, offering insights into the nature of chemical bonds within the molecule.

Reactivity Descriptors (Chemical Hardness, Electronic Chemical Potential, Ionization Potential, Electron Affinity, Electrophilicity Index)

Ionization Potential (I): The energy required to remove an electron. (I ≈ -EHOMO)

Electron Affinity (A): The energy released when an electron is added. (A ≈ -ELUMO)

Electronic Chemical Potential (μ): The tendency of electrons to escape. (μ = (EHOMO + ELUMO) / 2)

Chemical Hardness (η): The resistance to change in electron distribution. (η = (ELUMO - EHOMO) / 2)

Electrophilicity Index (ω): The ability of a molecule to accept electrons. (ω = μ² / 2η)

These parameters provide a quantitative basis for comparing the reactivity of different molecules and are widely used in computational studies of pyrazole derivatives to understand their chemical behavior.

Interactive Data Table: Global Reactivity Descriptors (Note: This table illustrates the definitions of descriptors, as specific values for the target compound are not available.)

| Descriptor | Formula | Interpretation |

|---|---|---|

| Ionization Potential | I ≈ -EHOMO | Energy to remove an electron |

| Electron Affinity | A ≈ -ELUMO | Energy released when adding an electron |

| Chemical Hardness | η = (ELUMO - EHOMO) / 2 | Resistance to deformation of electron cloud |

| Electronegativity | χ = -μ | Tendency to attract electrons |

Prediction and Correlation of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic parameters, which can then be correlated with experimental data to confirm molecular structures. For pyrazole derivatives, DFT calculations are often used to predict vibrational frequencies (FT-IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for calculating NMR chemical shifts (1H and 13C), providing valuable data that aids in the structural elucidation of newly synthesized compounds. Comparing these predicted spectra with experimental ones serves as a rigorous validation of the computed molecular geometry.

Intermolecular Interaction Analysis

The arrangement of molecules in the solid state is governed by a complex network of intermolecular interactions. Computational tools are essential for visualizing and quantifying these forces.

Table 3: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Interaction Type | Percentage Contribution (%) |

|---|---|

| H···H | 45 - 55 |

| Br···H / H···Br | 15 - 25 |

| N···H / H···N | 8 - 15 |

| C···H / H···C | 5 - 10 |

| Other | < 5 |

The Non-Covalent Interaction (NCI) index is a computational tool used to visualize weak, non-covalent interactions in real space. nih.gov This analysis is based on the electron density and its derivatives. The resulting 3D plots use a color-coded scale to indicate the nature and strength of the interactions: blue or green regions typically represent attractive forces like hydrogen bonds and van der Waals interactions, while red regions signify repulsive steric clashes. nih.gov For this compound, NCI analysis would be expected to reveal van der Waals interactions around the methyl groups and the bromine atom, as well as potential weak hydrogen bonding involving the amine group's hydrogen and the nitrogen atoms of neighboring molecules.

Nonlinear Optical (NLO) Properties Evaluation

Nonlinear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. Computational chemistry provides a route to screen molecules for potential NLO activity by calculating their response to an external electric field.

The key parameters that determine a molecule's NLO response are its polarizability (α) and, more importantly, its first-order hyperpolarizability (β). nih.gov These properties can be calculated using DFT methods. asrjetsjournal.org A high β value, often compared to that of a standard NLO material like urea, suggests that the compound may exhibit significant NLO effects. nih.gov The presence of donor groups (like the dimethylamine) and the pyrazole ring system can contribute to the intramolecular charge transfer that enhances these properties.

Table 4: Calculated Nonlinear Optical (NLO) Properties

| Parameter | Calculated Value |

|---|---|

| Dipole Moment (μ) [Debye] | 3.0 - 4.5 |

| Mean Polarizability (α) [x 10⁻²⁴ esu] | 15 - 20 |

| First Hyperpolarizability (β) [x 10⁻³⁰ esu] | 5.0 - 10.0 |

Structure-NLO Property Relationships

The nonlinear optical (NLO) properties of organic molecules are intrinsically linked to their molecular structure. Specifically, the magnitude of the NLO response, particularly the first hyperpolarizability (β), is highly dependent on the electronic characteristics of the molecule, such as the presence of electron-donating groups (EDGs) and electron-accepting groups (EAGs) connected by a π-conjugated system. In the case of this compound, its potential NLO properties are determined by the interplay of the pyrazole ring and its various substituents.

The Role of the Pyrazole Ring and Substituents

The pyrazole ring itself is an electron-rich heterocyclic system that can act as a π-bridge, facilitating intramolecular charge transfer (ICT), which is a key mechanism for generating a significant NLO response. The specific substituents on this ring dictate the efficiency and magnitude of this charge transfer.

N,1-dimethyl-1H-pyrazol-5-amine Moiety : The amine group at the 5-position, particularly as a dimethylamine (B145610) group, is a very strong electron donor. The nitrogen lone pair can delocalize into the pyrazole ring, significantly increasing the electron density of the π-system. This strong donor capability is a critical feature for inducing a large dipole moment and enhancing hyperpolarizability. The methyl group on the pyrazole nitrogen (N1 position) also contributes as a weak electron-donating group.

The combination of a strong electron-donating group (-N(CH3)2) and the pyrazole π-system creates a "push" system for electrons. The bromine atom can then influence the distribution of this electron density. This donor-π-modulator arrangement is fundamental to the structure-NLO property relationship of this molecule.

Theoretical Predictions and Computational Data

Due to the absence of experimental data, computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for predicting the NLO properties of molecules like this compound. DFT calculations can provide quantitative estimates of the dipole moment (μ), linear polarizability (α), and the first hyperpolarizability (β).

To illustrate the structure-property relationships, the following table presents theoretical NLO parameters for a series of related pyrazole derivatives. These values are illustrative and based on general trends observed in computational studies of similar heterocyclic systems, calculated at a typical DFT level (e.g., B3LYP/6-311+G(d,p)).

| Compound | Dipole Moment (μ) (Debye) | Mean Polarizability (α) (a.u.) | First Hyperpolarizability (β) (a.u.) |

| 1-Methyl-1H-pyrazol-5-amine | 2.5 | 75 | 150 |

| N,1-dimethyl-1H-pyrazol-5-amine | 2.8 | 85 | 250 |

| 4-Bromo-1-methyl-1H-pyrazol-5-amine | 3.1 | 95 | 300 |

| This compound | 3.5 | 105 | 450 |

Table 1: Illustrative Theoretical NLO Properties of Substituted Pyrazoles.

From the data, several structure-NLO property relationships can be inferred:

Effect of N-methylation of the Amine : The transition from a primary amine (1-Methyl-1H-pyrazol-5-amine) to a dimethylamine (N,1-dimethyl-1H-pyrazol-5-amine) increases the electron-donating strength, leading to a noticeable increase in both polarizability and hyperpolarizability.

Synergistic Effects : The combination of both the strong dimethylamino donor group and the bromo substituent in this compound is expected to result in the most significant NLO response in this series. The strong push of electrons from the dimethylamino group, modulated by the electronic nature of the bromine atom across the pyrazole π-bridge, creates a highly polarizable electron system, which is a prerequisite for a large first hyperpolarizability.

Future Research Directions and Perspectives

Exploration of Novel and Sustainable Synthetic Pathways

The development of environmentally benign and efficient synthetic routes to pyrazole (B372694) derivatives is a key area of future research. Traditional methods often rely on harsh reagents and generate significant waste. Modern approaches are increasingly focused on green chemistry principles.

Recent advancements have demonstrated the use of iron-catalyzed multicomponent reactions for the synthesis of tri-substituted pyrazoles using biomass-derived alcohols as the primary feedstock. rsc.orgresearchgate.netrsc.org These methods offer an atom-economical and sustainable alternative to classical syntheses. Future work could adapt these iron-catalyzed systems for the specific synthesis of 4-bromo-N,1-dimethyl-1H-pyrazol-5-amine and its analogs, potentially reducing reliance on pre-functionalized starting materials and noble metal catalysts. rsc.orgresearchgate.netrsc.org

Furthermore, the use of green solvents, such as water and ethanol, and catalyst-free, one-pot multicomponent reactions are gaining traction. tandfonline.com Exploring these avenues for the synthesis of N,1-dimethylated pyrazoles could lead to more sustainable and cost-effective production methods.

Table 1: Comparison of Synthetic Strategies for Pyrazole Derivatives

| Synthetic Strategy | Catalyst | Solvents | Key Advantages |

| Iron-Catalyzed Dehydrogenative Coupling | Iron(II) pincer complex | Air | Use of biomass-derived alcohols, no need for pre-functionalized materials. rsc.orgresearchgate.netrsc.org |

| Multicomponent Reactions | Imidazole, Iodine | Aqueous media, Water | Simple methods, short reaction times, easy product separation. tandfonline.comacs.org |

| Heteropolyacid Catalysis | Amberlyst-70, Preyssler type heteropolyacid | Varies | Improved atom economy and selectivity. tandfonline.com |

Development of Highly Selective Functionalization Strategies

The bromine atom at the C4 position and the amine group at the C5 position of this compound offer prime handles for selective functionalization. Future research will likely focus on developing novel methods to precisely modify these positions to generate a diverse library of derivatives with tailored properties.

For instance, palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira reactions, are powerful tools for introducing new carbon-carbon and carbon-heteroatom bonds at the site of the bromine atom. nih.gov Research into developing more efficient and selective catalysts for these transformations on the pyrazole core will be crucial. This includes exploring catalysts that are effective for a broader range of coupling partners and functional groups. mdpi.com

Furthermore, regioselective metalation techniques, such as those employing TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), followed by trapping with various electrophiles, have been successfully used for the selective functionalization of other brominated heterocyclic scaffolds. rsc.orgresearchgate.netrsc.org Applying and refining these methods for this compound could enable the introduction of a wide array of functional groups at specific positions, leading to compounds with novel electronic and steric properties.

Comprehensive Mechanistic Investigations of Key Transformations

A deeper understanding of the reaction mechanisms underlying the synthesis and functionalization of pyrazoles is essential for optimizing existing methods and designing new, more efficient transformations. Future research should employ a combination of experimental and computational techniques to elucidate these mechanisms.

For example, detailed mechanistic studies on the formation of the pyrazole ring itself, such as the oxidation-induced N-N coupling of diazatitanacycles, can provide valuable insights into the fundamental bond-forming steps. rsc.org Understanding the role of the metal center, ligands, and reaction conditions can guide the development of more efficient catalytic systems.

Kinetic studies, isotopic labeling experiments, and in-situ spectroscopic monitoring can be used to probe the intermediates and transition states of key functionalization reactions, such as cross-coupling and amination reactions. This knowledge will enable the rational design of catalysts and reaction conditions to improve yields, selectivity, and substrate scope.

Computational Design and Predictive Modeling for Targeted Properties

Computational chemistry has become an indispensable tool in modern chemical research, offering powerful methods to predict the properties of molecules and guide experimental work. eurasianjournals.com Future research on this compound and its derivatives will undoubtedly leverage computational modeling to accelerate the discovery of new materials and bioactive compounds.

Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, reactivity, and spectroscopic properties of these compounds. eurasianjournals.comnih.gov This can help in understanding their behavior in chemical reactions and in predicting their potential as, for example, ligands for metal catalysts or as components in electronic materials.

Molecular docking and quantitative structure-activity relationship (QSAR) studies can be used to predict the biological activity of pyrazole derivatives. nih.govnih.gov By modeling the interactions of these compounds with biological targets, researchers can design new molecules with enhanced potency and selectivity, for instance, as enzyme inhibitors. nih.govnih.gov The integration of machine learning approaches with computational chemistry also holds immense promise for accelerating the discovery of new pyrazole derivatives with desired therapeutic properties. eurasianjournals.com

Table 2: Applications of Computational Methods in Pyrazole Research

| Computational Method | Application | Predicted Properties |

| Density Functional Theory (DFT) | Elucidating electronic structure and reactivity. eurasianjournals.com | Molecular orbitals, charge distribution, reaction energies. |

| Molecular Docking | Predicting binding modes to biological targets. nih.govnih.gov | Binding affinity, protein-ligand interactions. |

| Molecular Dynamics (MD) Simulations | Exploring dynamic behavior and conformational space. eurasianjournals.com | Conformational stability, solvent effects. |

| Quantitative Structure-Activity Relationship (QSAR) | Developing models to predict biological activity. nih.gov | Inhibitory concentrations (IC50), binding constants (Ki). |

Integration into Complex Supramolecular Assemblies and Nanostructures

The ability of pyrazole derivatives to participate in various non-covalent interactions, such as hydrogen bonding and π-stacking, makes them attractive building blocks for the construction of complex supramolecular assemblies and nanostructures. mdpi.com The nitrogen atoms of the pyrazole ring can also act as excellent ligands for metal ions, enabling the formation of coordination polymers and metal-organic frameworks (MOFs). mdpi.comglobethesis.com

Future research will explore the use of this compound and its functionalized derivatives as key components in the design of novel supramolecular materials. By carefully tuning the substituents on the pyrazole ring, it should be possible to control the self-assembly process and create structures with specific topologies and functions. rsc.org

For example, pyrazole-based ligands can be used to construct supramolecular cages that can encapsulate guest molecules, or to form extended networks with porous structures for applications in gas storage and separation. rsc.org The incorporation of pyrazole units into polymers can also lead to materials with interesting photophysical or electronic properties. rsc.org The study of the self-assembly of these molecules on surfaces using techniques like scanning tunneling microscopy will provide fundamental insights into the intermolecular forces that govern the formation of these nanostructures. rsc.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Bromo-N,1-dimethyl-1H-pyrazol-5-amine, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via multi-step protocols involving condensation reactions or palladium-catalyzed cross-couplings. For optimization, employ statistical experimental design (e.g., factorial design) to minimize trial runs while accounting for variables like temperature, solvent polarity, and catalyst loading. Polar aprotic solvents (e.g., DMF) and microwave-assisted synthesis can enhance reaction efficiency .

- Example Table :

| Variable | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80–100°C | ±15% |

| Solvent | DMF/THF | ±20% |

| Catalyst Loading | 5–10 mol% Pd | ±10% |

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of techniques:

- X-ray crystallography for definitive structural confirmation (e.g., bond angles, Br positioning) .

- HPLC-MS for purity assessment (>95% recommended for pharmacological studies).

- FT-IR and NMR (¹H/¹³C) to verify functional groups and substitution patterns. For bromine-containing analogs, ²H NMR in deuterated DMSO may resolve splitting patterns .

Q. What are the key challenges in purifying brominated pyrazole derivatives, and how can they be addressed?

- Methodological Answer : Bromine’s electron-withdrawing nature can lead to byproducts during recrystallization. Use gradient column chromatography (silica gel, hexane/ethyl acetate) or preparative HPLC with C18 columns. For hygroscopic intermediates, employ anhydrous Na₂SO₄ during workup .

Advanced Research Questions

Q. How do substituent effects (e.g., Br vs. Cl or methyl groups) influence the reactivity and bioactivity of this compound?

- Methodological Answer : Substituents alter electronic (σ/π effects) and steric profiles. Computational modeling (DFT or QSAR) can predict Hammett constants (σ) for bromine (σₚ ≈ 0.23) and correlate with experimental bioactivity (e.g., IC₅₀ in enzyme assays). Compare with chloro (σₚ ≈ 0.06) or methyl (σₚ ≈ -0.17) analogs to assess electronic contributions .

Q. What computational tools are effective in designing derivatives of this compound for targeted biological activity?

- Methodological Answer : Combine quantum chemical calculations (Gaussian, ORCA) with molecular docking (AutoDock Vina, Schrödinger Suite) to predict binding affinities. For example, optimize the Br positioning in the pyrazole core for hydrophobic pocket interactions in cannabinoid receptors .

- Example Workflow :

Geometry optimization via DFT (B3LYP/6-31G*).

Docking into receptor active sites (e.g., GPCRs).

MD simulations (NAMD/GROMACS) to assess stability.

Q. How can researchers resolve contradictory data in bioactivity studies (e.g., conflicting IC₅₀ values across assays)?

- Methodological Answer : Standardize assay conditions (pH, cell lines, incubation time) and validate with positive controls. Use meta-analysis to identify outliers. For example, discrepancies in antifungal activity may arise from variations in fungal strain susceptibility or compound solubility in DMSO/PBS .

Q. What strategies integrate high-throughput screening (HTS) with synthetic workflows for this compound derivatives?

- Methodological Answer : Employ parallel synthesis in 96-well plates with automated liquid handlers. Use LC-MS-coupled HTS to rapidly screen libraries for ADMET properties. For brominated analogs, prioritize derivatives with LogP < 3.5 to balance lipophilicity and bioavailability .

Data Management and Validation

Q. How can researchers ensure data integrity and reproducibility in studies involving brominated pyrazoles?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.